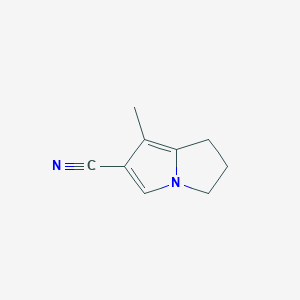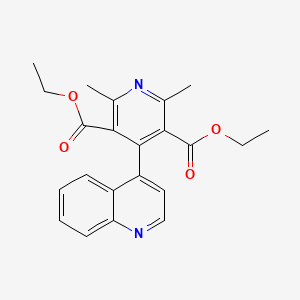![molecular formula C9H9ClN2O B12885442 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol](/img/structure/B12885442.png)
2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core with a chloro substituent at the 7-position and an ethanol group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and amines.
Chlorination: Introduction of the chloro group at the 7-position can be done using chlorinating agents like thionyl chloride or phosphorus oxychloride.
Attachment of the Ethanol Group: The ethanol group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by the ethanol moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, though this is less common.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)acetaldehyde or 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)acetic acid.
Reduction: 2-(1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol.
Substitution: 2-(7-Amino-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol or 2-(7-Mercapto-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies. Its structural features make it a candidate for probing biological pathways involving heterocyclic compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for the synthesis of various active ingredients.
Mecanismo De Acción
The mechanism of action of 2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethanol groups can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the active sites of proteins. This binding can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: Similar core structure but with a ketone group instead of ethanol.
2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)acetic acid: Similar structure with an acetic acid group instead of ethanol.
1-(7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanol: Different positioning of the chloro and ethanol groups.
Uniqueness
2-(7-Chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and an ethanol group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H9ClN2O |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
2-(7-chloropyrrolo[2,3-c]pyridin-1-yl)ethanol |
InChI |
InChI=1S/C9H9ClN2O/c10-9-8-7(1-3-11-9)2-4-12(8)5-6-13/h1-4,13H,5-6H2 |
Clave InChI |
OPUAUOKENCMORW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=C1C=CN2CCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


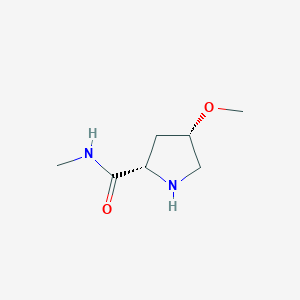
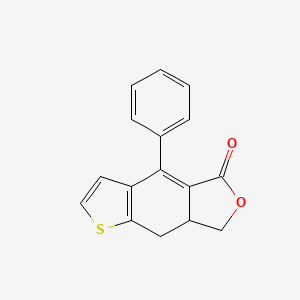


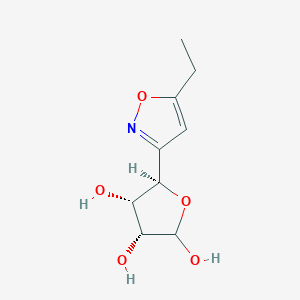
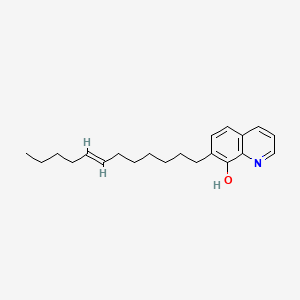

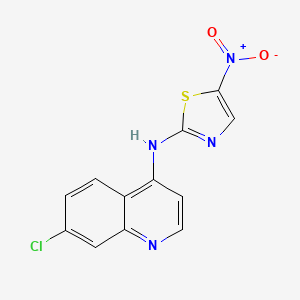
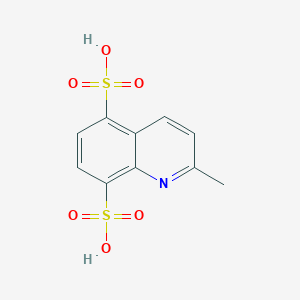
![3-[4-(4-Chlorophenyl)-2-(ethylsulfanyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12885406.png)
![1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12885410.png)
